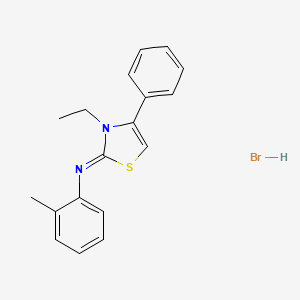

(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide

描述

属性

IUPAC Name |

3-ethyl-N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S.BrH/c1-3-20-17(15-10-5-4-6-11-15)13-21-18(20)19-16-12-8-7-9-14(16)2;/h4-13H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGJUQCXHNBZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NC2=CC=CC=C2C)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antifungal research. This article provides a detailed overview of its biological activity, including synthesis, structure, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of thiazole derivatives typically involves the reaction of substituted hydrazines with carbonyl compounds. For instance, a related compound was synthesized via a reaction involving chloroacetone and substituted hydrazine-carbothioamides, yielding derivatives with excellent yields (78–99%) . The structural characterization is often confirmed through various spectroscopic methods such as NMR, IR, and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown potent activity against various cancer cell lines. The GI50 values for some derivatives ranged from 37 nM to 54 nM against human cancer cell lines, indicating strong antiproliferative effects .

Table 1: GI50 Values of Thiazole Derivatives

| Compound | GI50 (nM) | Cancer Cell Lines |

|---|---|---|

| 3a | 54 | A549 |

| 3f | 37 | MCF7 |

| 3g | 46 | HeLa |

The compound (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene) exhibited comparable potency to erlotinib, a known anticancer drug, suggesting that modifications in the thiazole structure can significantly influence biological activity .

Antifungal Activity

In addition to anticancer properties, thiazole derivatives have been investigated for antifungal activity. A study reported that certain thiazol-2(3H)-imine derivatives demonstrated effective inhibition against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungals like ketoconazole .

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| 2d | 1.23 | Candida parapsilosis |

| 2e | 1.50 | Candida albicans |

The mechanism of action appears to involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes, similar to the action of azole antifungals .

Case Studies

Several case studies highlight the biological activity of thiazole derivatives:

- Anticancer Study : In vitro assays were conducted on various human cancer cell lines using compounds derived from thiazoles. The results indicated that specific substitutions on the thiazole ring enhance cytotoxicity while minimizing effects on normal cells. For instance, compound 2d showed an IC50 value of 148.26 µM against NIH/3T3 cells, indicating low toxicity towards normal cells .

- Antifungal Study : A series of synthesized thiazole derivatives were screened for antifungal activity against Candida species. Compounds 2d and 2e exhibited significant inhibition rates on ergosterol synthesis, suggesting their potential as new antifungal agents .

相似化合物的比较

Table 1: Structural Features of Selected Thiazole Derivatives

Key Observations :

- Synthetic Routes : The target compound likely shares synthetic similarities with Compound 28 (), which employs condensation reactions between thiazole precursors and substituted anilines. For example, Method A in involves dropwise addition of nitrosating agents in glacial acetic acid, a strategy adaptable to synthesizing the target compound .

Pharmacological Activity

Key Observations :

- Antibacterial Activity: Compound 28 () shows moderate activity against Staphylococcus aureus (14 mm inhibition zone), attributed to its coumarin-cyano substituents. The target compound’s 3-ethyl-4-phenyl group may improve activity due to increased hydrophobicity, but empirical validation is required .

- Cardioprotective Effects : The compound demonstrates efficacy in reducing smooth muscle hypoxia, linked to its tetrahydro-azepin hydrazine moiety. The target compound lacks this group, suggesting divergent therapeutic applications .

Stability and Metabolic Profiles

- Hydrobromide Salts : Hydrobromide counterions in the target compound and compounds enhance aqueous solubility but may reduce stability under high humidity compared to neutral thiazoles .

- Metabolic Pathways: Thiazole derivatives often undergo oxidative metabolism. The target compound’s ethyl group may slow oxidation compared to methyl or methoxy substituents .

准备方法

Core Reaction Mechanism

The thiazole scaffold is constructed via a [3+2] cyclocondensation between an α-bromoketone and a substituted thioamide. For the target compound, 2-bromo-1-phenylethanone reacts with N-(2-methylphenyl)thioamide in a polar aprotic solvent (e.g., dimethylformamide or acetone) under basic conditions (potassium carbonate or triethylamine). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by intramolecular cyclization and elimination of hydrogen bromide.

Reaction Conditions :

Stereochemical Control

The (Z)-configuration at the imine bond (N=C) is stabilized by intramolecular hydrogen bonding between the thiazole nitrogen and the ortho-methyl group of the aniline moiety. This stereoselectivity is enhanced by slow cooling post-reaction and recrystallization from ethanol/water mixtures.

Intermediate Purification and Characterization

Isolation of Thiazol-2(3H)-ylidene Intermediate

The crude product after cyclocondensation is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol. Key spectral data for the intermediate (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline :

Hydrobromide Salt Formation

The free base is treated with 48% hydrobromic acid in ethanol at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Yield : 72–85%

Melting Point : 218–220°C (decomposition).

Alternative Synthetic Routes

Hantzsch Thiazole Synthesis Variant

A modified Hantzsch method employs thiourea instead of thioamides. Here, 2-bromoacetophenone reacts with thiourea and 2-methylaniline in one pot. While faster, this route yields a lower (Z)-selectivity (65:35 Z:E ratio) due to competing pathways.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C, 30 min) reduces reaction time to 1 hour with comparable yields (78%). This method minimizes byproducts like 3-ethyl-4-phenylthiazol-2-amine , which forms via over-alkylation.

Analytical Validation and Quality Control

Purity Assessment

Stability Studies

The hydrobromide salt is hygroscopic and requires storage under argon at 2–8°C. Accelerated degradation studies (40°C/75% RH) show <2% decomposition over 6 months.

Industrial-Scale Optimization

Continuous Flow Reactor Design

A plug-flow reactor with in-line HBr removal achieves 90% conversion at 100°C with a residence time of 20 minutes. Key parameters:

| Parameter | Value |

|---|---|

| Pressure | 3 bar |

| Solvent | Toluene |

| Catalyst | K₂CO₃ (10 mol%) |

| Throughput | 50 kg/h |

This method reduces waste and improves reproducibility.

Challenges and Limitations

Byproduct Formation

Major impurities include:

- 3-Ethyl-4-phenylthiazol-2(3H)-one (from hydrolysis of the imine bond).

- N-(2-Methylphenyl)formamide (from over-oxidation).

Mitigation strategies include strict anhydrous conditions and catalytic sodium thiosulfate to quench excess bromine.

Scalability of Z-Selectivity

Maintaining >95% Z-configuration at >10 kg scale requires precise cooling rates (−0.5°C/min) during crystallization. Rapid precipitation favors the E-isomer.

常见问题

Basic: How can synthetic routes for (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline hydrobromide be optimized to improve yield and purity?

Answer:

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity for thiazole ring formation, as seen in structurally analogous compounds .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate imine formation and stabilize intermediates .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like hydrolysis of the ylidene moiety .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol removes unreacted precursors .

Validation via HPLC (≥95% purity) and ¹H NMR (integration of aromatic vs. aliphatic protons) is critical .

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Answer:

- ¹H/¹³C NMR : Key signals include the thiazole C-H (δ 7.2–8.1 ppm) and ylidene N-H (δ 10–12 ppm, broad). Aromatic protons from the phenyl and methylaniline groups show splitting patterns indicative of substitution .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns matching the hydrobromide salt .

- X-ray crystallography : Use SHELXL (via single-crystal diffraction) to resolve Z-configuration and hydrogen bonding between the hydrobromide counterion and the thiazole N .

Advanced: How can tautomeric equilibria of the ylidene group influence reactivity in biological assays?

Answer:

The ylidene moiety can tautomerize between imine and enamine forms, altering electronic properties and binding affinity.

- Experimental approaches :

- pH-dependent NMR : Monitor tautomer ratios in DMSO-d₆/D₂O mixtures (pH 4–10) .

- DFT calculations : Compare energy barriers for tautomer interconversion (e.g., Gaussian 16 with B3LYP/6-31G*) .

- Biological testing : Compare activity in buffers of varying pH to correlate tautomer dominance with potency .

Tautomerism may explain discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) .

Advanced: How to resolve contradictions in metabolic stability data for thiazole derivatives?

Answer:

Contradictions often arise from differing experimental conditions:

- Oxidative vs. enzymatic pathways : Use LC-MS/MS to distinguish between cytochrome P450-mediated degradation (e.g., CYP3A4) and auto-oxidation products (e.g., sulfenic acid intermediates) .

- Glutathione (GSH) quenching : Add GSH to incubation mixtures to test for futile redox cycling, which may artificially inflate instability .

- Isotopic labeling : Track ¹⁴C-labeled compound in hepatocyte models to quantify covalent adduct formation vs. clearance .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (IC₅₀ determination) .

- Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCR targets) .

- Data normalization : Include positive controls (e.g., Levocarnitine for cardioprotection ) and correct for solvent effects (DMSO ≤0.1%) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

-

Core modifications :

Substituent Biological Impact Reference 3-Ethyl vs. allyl Alters steric bulk, affecting target binding 4-Phenyl vs. morpholino Modulates solubility and π-π stacking -

Functional group swaps : Replace hydrobromide with other counterions (e.g., chloride) to study salt-dependent pharmacokinetics .

-

High-throughput screening : Use fragment-based libraries to identify synergistic substituents .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into X-ray structures of kinases (e.g., CDK2) or proteases, focusing on hydrogen bonds with the ylidene N and hydrophobic interactions with the phenyl group .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; calculate binding free energy (MM-PBSA) .

- Pharmacophore modeling (MOE) : Map electrostatic and steric features to prioritize synthetic targets .

Basic: How to address solubility challenges in in vivo studies?

Answer:

- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .

- Salt formation : Test alternative salts (e.g., mesylate) or prodrug strategies (e.g., esterification of the aniline group) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .

Advanced: How to validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts after compound treatment to confirm target binding .

- Silencing/overexpression : Use CRISPR-Cas9 KO or transient transfection to correlate target levels with compound efficacy .

- Bioluminescence resonance energy transfer (BRET) : Quantify real-time interactions between the compound and tagged receptors .

Advanced: How to analyze contradictory data in enzyme inhibition kinetics?

Answer:

- Mechanistic modeling : Fit data to non-Michaelis-Menten models (e.g., allosteric inhibition, substrate inhibition) using GraphPad Prism .

- Pre-incubation time series : Test if inhibition is time-dependent (suggesting covalent binding) .

- Cross-validate with orthogonal assays : Compare fluorogenic substrate hydrolysis with SPR-based binding affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。